
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6,7-trihydroxyxanthene with a nonyl halide in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced to form dihydroxanthenes.
Substitution: The nonyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthenes.
Substitution: Formation of substituted xanthenes with different alkyl or aryl groups.
Scientific Research Applications
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core, which can exhibit fluorescence properties.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one involves its interaction with molecular targets through its hydroxyl groups and xanthene core. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the xanthene core can interact with various biological molecules. These interactions can modulate cellular pathways and exert biological effects such as antioxidant activity by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one: Similar structure but with a phenyl group instead of a nonyl chain.
2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one: Similar structure with an additional hydroxyl group on the phenyl ring.
9-Phenyl-2,3,7-trihydroxy-6-fluorone: Contains a fluorone group and a phenyl group.
Uniqueness
2,6,7-Trihydroxy-9-nonyl-3H-xanthen-3-one is unique due to its nonyl chain, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This makes it particularly interesting for applications in biological systems and materials science.
Properties
CAS No. |
74980-93-1 |
|---|---|
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2,6,7-trihydroxy-9-nonylxanthen-3-one |
InChI |
InChI=1S/C22H26O5/c1-2-3-4-5-6-7-8-9-14-15-10-17(23)19(25)12-21(15)27-22-13-20(26)18(24)11-16(14)22/h10-13,23-25H,2-9H2,1H3 |
InChI Key |
VCKSZMIODSUZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-](/img/structure/B14437043.png)
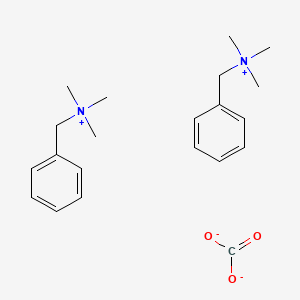

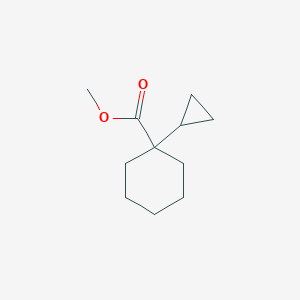
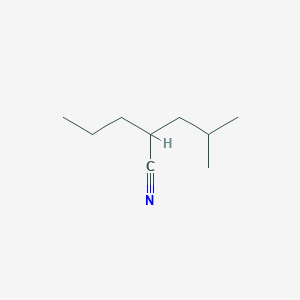

![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
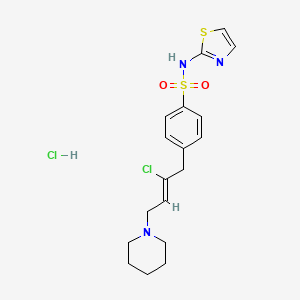
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)

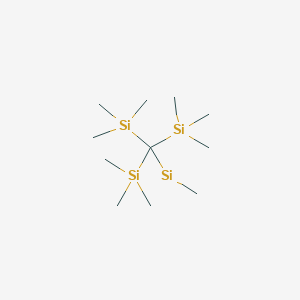

![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
